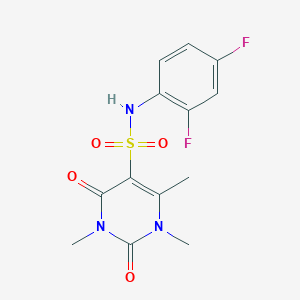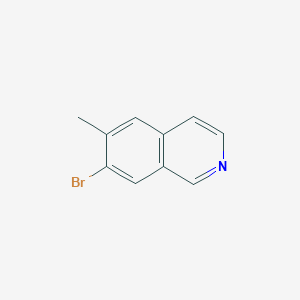
7-Bromo-6-methylisoquinoline
Overview
Description
7-Bromo-6-methylisoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.085. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthetic Routes and Regioselectivity
7-Bromo-6-methylisoquinoline is used in the synthesis of various compounds. An example is the transformation of 6-bromo-2-methylquinoline-5,8-dione, a key intermediate, into 7-alkylamino compounds through nucleophilic substitution reactions. The study by Choi and Chi (2004) highlights the efficient synthetic routes and the unusual regioselectivity observed in these reactions (Choi & Chi, 2004).
Alternative Synthesis Methods
Zlatoidský and Gabos (2009) describe a convenient synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline, demonstrating an alternative method involving lithiation, formylation, and reductive amination (Zlatoidský & Gabos, 2009).
Novel Synthesis of Alkaloids
Melzer, Felber, and Bracher (2018) developed a novel method for introducing a methyl group into isoquinolines, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. This process highlights the utility of this compound in synthesizing complex alkaloids (Melzer, Felber, & Bracher, 2018).
Biomedical Research and Drug Development
- Cytotoxic Evaluation for Cancer Research: Delgado et al. (2012) synthesized various aminoquinones structurally related to marine isoquinolinequinones, including derivatives of 7-bromoisoquinoline, and evaluated their cytotoxic activity against several cancer cell lines. This research contributes to the development of potential antitumor agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Chemical and Physical Properties
- Nucleophilic Substitution Reactions: Abarca et al. (1988) explored the nucleophilic substitution reactions of bromo-triazoloisoquinoline, including 7-bromo derivatives, leading to various substituted compounds. This research aids in understanding the chemical behavior and reactivity of this compound and related compounds (Abarca et al., 1988).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that isoquinoline alkaloids, a class of compounds to which 7-bromo-6-methylisoquinoline belongs, have been studied for their interactions with various biological targets . These targets play crucial roles in various biochemical processes, contributing to the compound’s potential therapeutic effects.
Mode of Action
Isoquinoline alkaloids are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Isoquinoline alkaloids, in general, can influence a variety of biochemical pathways . Understanding these pathways and their downstream effects can provide insights into the compound’s potential therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding a compound’s bioavailability and its overall behavior in the body .
Result of Action
Isoquinoline alkaloids can have various effects at the molecular and cellular levels, influencing cell proliferation, migration, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how this compound interacts with its targets and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
It is known that isoquinolines can be considered as 10-electron π -aromatic and delocalized systems . The higher electron density at certain positions exerts considerable influence not only on their reactions but also on the reactivity of the substituents attached at various positions of the ring .
Molecular Mechanism
Isoquinolines are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Properties
IUPAC Name |
7-bromo-6-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQFVZOUMARUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246210-10-5 | |
| Record name | 7-bromo-6-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2482648.png)
![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)
![2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2482650.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2482651.png)
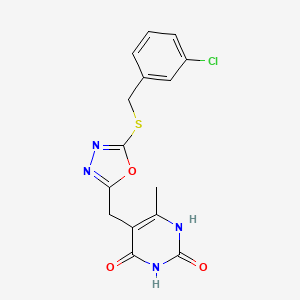
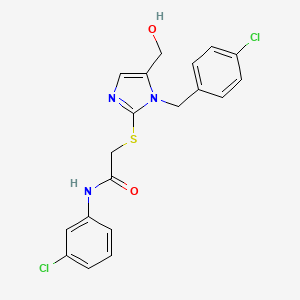
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2482658.png)


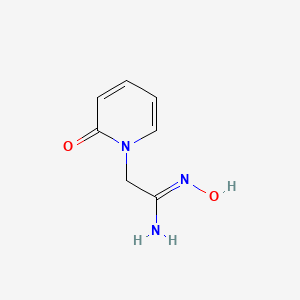
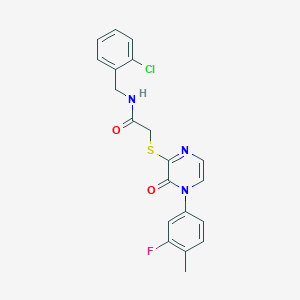
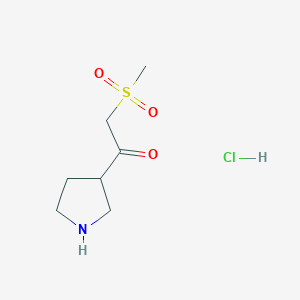
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)
